molecular formula C9H6ClN3S B3035918 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carbonitrile CAS No. 338774-94-0

2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carbonitrile

Cat. No. B3035918
CAS RN: 338774-94-0
M. Wt: 223.68 g/mol
InChI Key: KUQNZIMKBZUULR-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carbonitrile is a chemical of interest due to its potential as an intermediate in the synthesis of various kinase inhibitors and other biologically active molecules. Although the provided papers do not directly discuss this compound, they do provide valuable information on related chemical structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives is reported in the first paper, where 2-aminothiophene-3-carboxylate esters are used as starting materials. A key step involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization to yield 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles. These compounds are then transformed into 4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates for further synthesis .

Molecular Structure Analysis

The second paper discusses a dimerization reaction that produces tricyclic aminonitriles, which involves a pyrrole cyclization step. This indicates that the pyrrole ring can be a reactive site for cyclization and dimerization reactions, which could be relevant for the synthesis of 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carbonitrile .

Chemical Reactions Analysis

In the third paper, various reactions of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones are explored. These reactions include transformations with chloroacetonitrile, chloroacetamide, and other reagents to yield a variety of products, including 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles. This suggests that the amino and cyano groups on the pyrrole and thienyl rings are reactive and can participate in multiple chemical transformations .

Physical and Chemical Properties Analysis

The fourth paper describes the reduction of 1-[3-(thienyl-2-carbonitrile)]pyrrole to give 1-[3-(thienyl-2-aminomethyl)]pyrrole, which serves as an intermediate for further synthesis. This reduction step indicates that the nitrile group can be converted to an aminomethyl group, altering the physical and chemical properties of the molecule. Such transformations are crucial for the synthesis of complex heterocyclic compounds like 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines : The compound serves as an intermediate for preparing 4-aryl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno-[2,3-f][1,4]diazepines, useful in synthetic chemistry (Vega & Gil, 1991).

Development of Novel Organic Compounds

  • Creation of Pyrrolobenzo[b]thieno[1,4]diazepines : It is used as a synthon in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, expanding the range of novel organic molecules (El-Kashef et al., 2007).

Generation of Biologically Active Structures

  • Synthesis of Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : The chemical serves in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating potential in medicinal chemistry (Sroor, 2019).

Insecticidal Applications

  • Development of Insecticidal Agents : It is used in the synthesis of derivatives showing significant insecticidal activity against the cotton leafworm, suggesting applications in agriculture (Abdelhamid et al., 2022).

properties

IUPAC Name

2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S/c10-7-1-2-14-8(7)6-4-13-9(12)5(6)3-11/h1-2,4,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNZIMKBZUULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CNC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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